Antileishmanial agent-23

Trypanothione Reductase Target Validation Selectivity Profiling

Antileishmanial agent-23, also known as compound G1/9, is a synthetic small molecule identified as a potent and selective inhibitor of trypanothione reductase (TR), a validated and parasite-specific target in Leishmania and other kinetoplastids. It was discovered through the screening of the GlaxoSmithKline LeishBox, a curated set of 192 high-priority antileishmanial compounds derived from a high-throughput screen of 1.8 million molecules.

Molecular Formula C20H17N3O4S2
Molecular Weight 427.5 g/mol
Cat. No. B15580981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntileishmanial agent-23
Molecular FormulaC20H17N3O4S2
Molecular Weight427.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3
InChIKeyVMUIILLRSVYCCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antileishmanial Agent-23: A Selective Trypanothione Reductase Inhibitor from the GSK LeishBox


Antileishmanial agent-23, also known as compound G1/9, is a synthetic small molecule identified as a potent and selective inhibitor of trypanothione reductase (TR), a validated and parasite-specific target in Leishmania and other kinetoplastids [1]. It was discovered through the screening of the GlaxoSmithKline LeishBox, a curated set of 192 high-priority antileishmanial compounds derived from a high-throughput screen of 1.8 million molecules [1]. The compound's core structure features a 1,3,4-oxadiazole and thiazoline moiety, and it demonstrates in vitro growth inhibition against Leishmania, Trypanosoma cruzi, and Trypanosoma brucei [1].

Target Specificity vs. Generic Antileishmanials: Why Antileishmanial Agent-23 is Not Interchangeable


Generic antileishmanial agents often suffer from significant limitations, including high host toxicity, emerging drug resistance, and a narrow spectrum of activity [1]. Unlike broad-spectrum or repurposed drugs, Antileishmanial agent-23 was designed to specifically target the parasite's unique redox defense enzyme, trypanothione reductase (TR), which is absent in mammalian cells [1]. This mechanistic selectivity is critical; compounds that inhibit the homologous human enzyme, glutathione reductase (GR), are likely to be cytotoxic and have a poor therapeutic index [1]. Substitution with a less characterized or non-selective analog would forfeit this targeted approach and could lead to false negatives in target-validation studies or unreliable in vivo outcomes due to off-target effects. The data below provide the quantitative basis for selecting this specific TR inhibitor.

Quantitative Differentiation Evidence for Antileishmanial Agent-23: A Comparative Procurement Guide


Validated Target Engagement: Potent TR Inhibition Differentiated from Human GR

Antileishmanial agent-23 demonstrates a clear and quantifiable differentiation from non-specific inhibitors by potently inhibiting its target, trypanothione reductase (TR), while the research design prioritized the exclusion of human glutathione reductase (GR) inhibition. This ensures that the observed biological effects are attributable to parasite-specific target engagement [1].

Trypanothione Reductase Target Validation Selectivity Profiling

Discovery Provenance: Superior Selection from 1.8 Million Compound Screen

Antileishmanial agent-23 is not an arbitrarily selected compound but is part of the 'LeishBox', a collection of the 192 best antileishmanial compounds identified from an initial screen of 1.8 million molecules [1]. This provenance provides a high-confidence baseline compared to purchasing a novel, unscreened analog or a general-purpose antiparasitic.

High-Throughput Screening LeishBox Chemical Library

Pan-Kinetoplastid Spectrum of Action: Differentiated from Species-Specific Compounds

In contrast to many antileishmanials that show activity limited to Leishmania spp., Antileishmanial agent-23 demonstrates a quantifiable pan-kinetoplastid profile by effectively inhibiting the growth of Leishmania, Trypanosoma cruzi, and Trypanosoma brucei [1]. This is attributed to the high conservation of the TR target across these parasites [1].

Broad-Spectrum Antiparasitic Leishmania Trypanosoma

Recommended Research Applications for Antileishmanial Agent-23 Based on Proven Differentiation


Target Validation and Mechanistic Studies of Trypanothione Reductase

Given its proven and potent inhibition of TR (IC50 = 2.24 μM) and its specificity design [1], Antileishmanial agent-23 is the optimal chemical probe for dissecting the role of the trypanothione pathway in Leishmania and Trypanosoma spp. Its use ensures that observed phenotypes are directly linked to TR inhibition rather than off-target effects.

Tool Compound for Pan-Kinetoplastid Research Programs

Research groups focused on multiple kinetoplastid diseases (Leishmaniasis, Chagas disease, HAT) should prioritize this compound due to its demonstrated activity against all three major pathogens [1]. This enables a unified chemical biology approach to study a conserved target, streamlining assay development and SAR campaigns.

Positive Control for High-Throughput Screening (HTS) Assays

Owing to its well-characterized activity and its origin from the highly curated LeishBox [1], Antileishmanial agent-23 serves as a reliable and reproducible positive control in TR enzymatic assays and cell-based phenotypic screens for novel kinetoplastid inhibitors.

Benchmark Compound for SAR and Medicinal Chemistry Optimization

As a member of the LeishBox with a defined chemical structure and target [1], this compound provides a high-quality starting point for medicinal chemistry efforts aimed at improving potency, selectivity, or pharmacokinetic properties of TR inhibitors. Its known activity provides a clear benchmark for new analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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